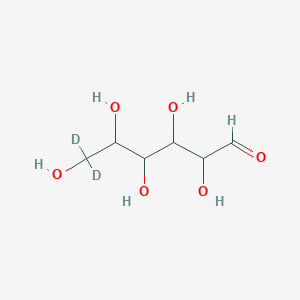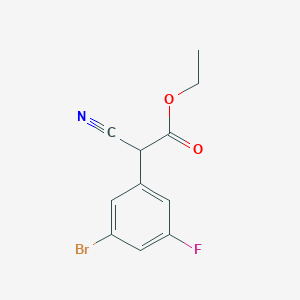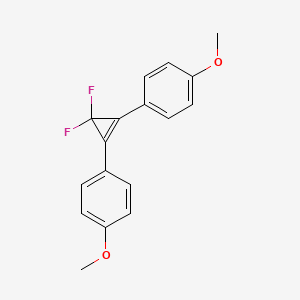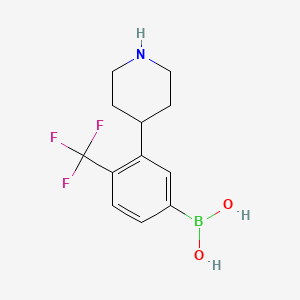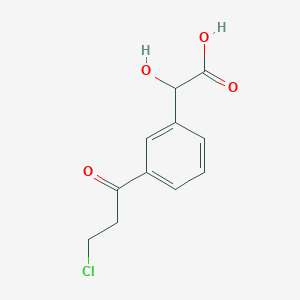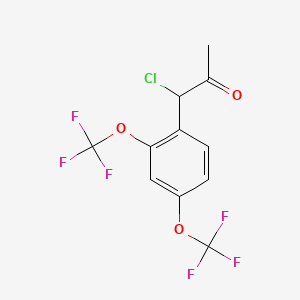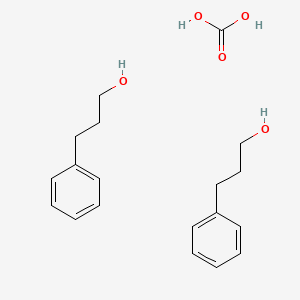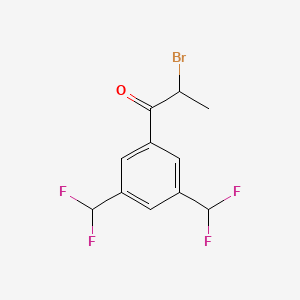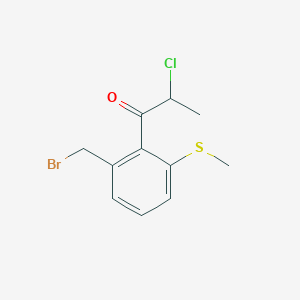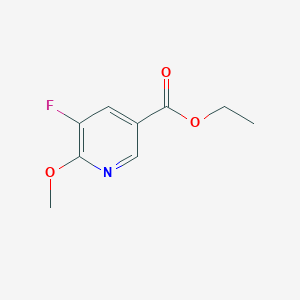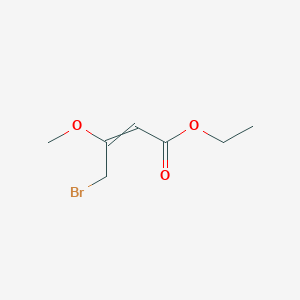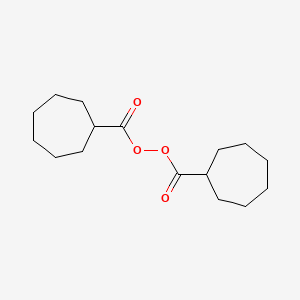
Benzenamine, 4-ethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-ethyl-, hydrochloride, also known as 4-ethylbenzenamine hydrochloride, is an organic compound with the molecular formula C8H11N·HCl. It is a derivative of aniline, where an ethyl group is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, 4-ethyl-, hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Aniline: Aniline is reacted with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone.
Formation of Hydrochloride Salt: The resulting 4-ethylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Para-benzoquinone or nitro derivatives.
Reduction: Ethylcyclohexylamine or other reduced forms.
Substitution: Various substituted benzenamines depending on the reagents used.
Scientific Research Applications
Benzenamine, 4-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenamine, 4-ethyl-, hydrochloride depends on its specific application. In general, it acts as a nucleophile in various chemical reactions, where the amino group can donate electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound without the ethyl group.
Benzenamine, 4-methyl-, hydrochloride: Similar structure with a methyl group instead of an ethyl group.
Benzenamine, 4-chloro-, hydrochloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
Benzenamine, 4-ethyl-, hydrochloride is unique due to the presence of the ethyl group at the para position, which influences its reactivity and properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other chemicals, making it distinct from its analogs.
Properties
CAS No. |
59626-77-6 |
|---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
4-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-7-3-5-8(9)6-4-7;/h3-6H,2,9H2,1H3;1H |
InChI Key |
NJKMADBKFHAQPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


